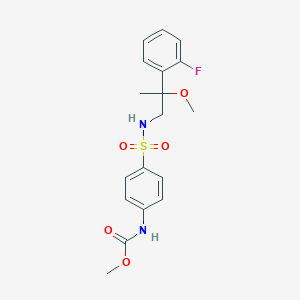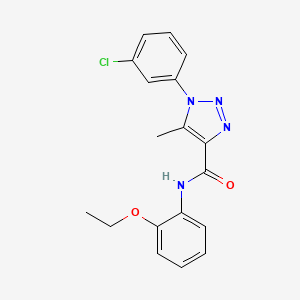
methyl (4-(N-(2-(2-fluorophenyl)-2-methoxypropyl)sulfamoyl)phenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (4-(N-(2-(2-fluorophenyl)-2-methoxypropyl)sulfamoyl)phenyl)carbamate, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of oncology research. This compound has been shown to have potent anti-tumor activity and is currently being investigated as a potential treatment for various types of cancer.
Mecanismo De Acción
Methyl (4-(N-(2-(2-fluorophenyl)-2-methoxypropyl)sulfamoyl)phenyl)carbamate is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). This enzyme plays a critical role in the development and survival of B-cells, which are a type of white blood cell that is often involved in the development of various types of cancer. By inhibiting BTK, methyl (4-(N-(2-(2-fluorophenyl)-2-methoxypropyl)sulfamoyl)phenyl)carbamate is able to disrupt the signaling pathways that are necessary for the survival and proliferation of cancer cells, leading to their eventual death.
Biochemical and physiological effects:
The biochemical and physiological effects of methyl (4-(N-(2-(2-fluorophenyl)-2-methoxypropyl)sulfamoyl)phenyl)carbamate are largely related to its ability to inhibit BTK. By disrupting this signaling pathway, methyl (4-(N-(2-(2-fluorophenyl)-2-methoxypropyl)sulfamoyl)phenyl)carbamate is able to induce apoptosis (programmed cell death) in cancer cells, while sparing healthy cells. Additionally, methyl (4-(N-(2-(2-fluorophenyl)-2-methoxypropyl)sulfamoyl)phenyl)carbamate has been shown to have anti-inflammatory effects, which may contribute to its anti-tumor activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of methyl (4-(N-(2-(2-fluorophenyl)-2-methoxypropyl)sulfamoyl)phenyl)carbamate for lab experiments is its high potency and selectivity for BTK. This allows for precise targeting of cancer cells, while minimizing the potential for off-target effects. Additionally, methyl (4-(N-(2-(2-fluorophenyl)-2-methoxypropyl)sulfamoyl)phenyl)carbamate has a favorable safety profile, which makes it an attractive candidate for further clinical development.
One limitation of methyl (4-(N-(2-(2-fluorophenyl)-2-methoxypropyl)sulfamoyl)phenyl)carbamate is its relatively short half-life, which may limit its effectiveness in certain treatment settings. Additionally, the optimal dosing and treatment regimen for methyl (4-(N-(2-(2-fluorophenyl)-2-methoxypropyl)sulfamoyl)phenyl)carbamate have not yet been fully established, which may require further optimization in future studies.
Direcciones Futuras
There are several potential future directions for the development of methyl (4-(N-(2-(2-fluorophenyl)-2-methoxypropyl)sulfamoyl)phenyl)carbamate as a cancer treatment. One area of interest is the use of methyl (4-(N-(2-(2-fluorophenyl)-2-methoxypropyl)sulfamoyl)phenyl)carbamate in combination with other therapies, such as chemotherapy or immunotherapy. Additionally, further studies are needed to determine the optimal dosing and treatment regimen for methyl (4-(N-(2-(2-fluorophenyl)-2-methoxypropyl)sulfamoyl)phenyl)carbamate, as well as its potential use in specific subtypes of cancer. Finally, the development of more potent and selective BTK inhibitors may further enhance the efficacy of this class of compounds for cancer treatment.
Métodos De Síntesis
The synthesis of methyl (4-(N-(2-(2-fluorophenyl)-2-methoxypropyl)sulfamoyl)phenyl)carbamate involves a multi-step process that utilizes a combination of chemical reactions to produce the final product. The initial step involves the reaction of 2-fluorobenzyl alcohol with 2-methoxypropene to produce the corresponding alkene. This intermediate is then reacted with p-toluenesulfonyl chloride to produce the sulfonate ester. The final step involves the reaction of the sulfonate ester with methyl (4-aminophenyl) carbamate to produce methyl (4-(N-(2-(2-fluorophenyl)-2-methoxypropyl)sulfamoyl)phenyl)carbamate.
Aplicaciones Científicas De Investigación
Methyl (4-(N-(2-(2-fluorophenyl)-2-methoxypropyl)sulfamoyl)phenyl)carbamate has been extensively studied for its potential use in the treatment of various types of cancer. In preclinical studies, this compound has been shown to have potent anti-tumor activity against a wide range of cancer cell lines, including those that are resistant to other forms of chemotherapy. Additionally, methyl (4-(N-(2-(2-fluorophenyl)-2-methoxypropyl)sulfamoyl)phenyl)carbamate has been shown to have a favorable safety profile, with minimal toxicity observed in animal studies.
Propiedades
IUPAC Name |
methyl N-[4-[[2-(2-fluorophenyl)-2-methoxypropyl]sulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O5S/c1-18(26-3,15-6-4-5-7-16(15)19)12-20-27(23,24)14-10-8-13(9-11-14)21-17(22)25-2/h4-11,20H,12H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEQXMOQBLJTCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)OC)(C2=CC=CC=C2F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (4-(N-(2-(2-fluorophenyl)-2-methoxypropyl)sulfamoyl)phenyl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-Bromophenyl)-6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2998785.png)
![6,6-Dimethyl-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B2998786.png)
![N-cyano-N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-2-fluoro-5-methylaniline](/img/structure/B2998788.png)

![2-(Benzylsulfanyl)-4-(4-methoxyphenoxy)thieno[3,2-d]pyrimidine](/img/structure/B2998791.png)


![3-butyl-9-(3,5-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2998794.png)

![Methyl 2-methyl-5-(2-methyl-5-nitrophenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2998796.png)


![N1-cycloheptyl-N2-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2998805.png)
![N-allyl-8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]decane-4-carbothioamide](/img/structure/B2998808.png)